1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate
Brand Name: Vulcanchem
CAS No.: 116685-89-3
VCID: VC17116952
InChI: InChI=1S/C29H31N3O3.2CH4O3S/c33-28-25-13-7-8-14-26(25)29(34)32(28)20-19-30-15-17-31(18-16-30)21-22-35-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2;2*1H3,(H,2,3,4)
SMILES:
Molecular Formula: C31H39N3O9S2
Molecular Weight: 661.8 g/mol

1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate

CAS No.: 116685-89-3

Cat. No.: VC17116952

Molecular Formula: C31H39N3O9S2

Molecular Weight: 661.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate - 116685-89-3

Specification

CAS No. 116685-89-3
Molecular Formula C31H39N3O9S2
Molecular Weight 661.8 g/mol
IUPAC Name 2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;methanesulfonic acid
Standard InChI InChI=1S/C29H31N3O3.2CH4O3S/c33-28-25-13-7-8-14-26(25)29(34)32(28)20-19-30-15-17-31(18-16-30)21-22-35-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2;2*1H3,(H,2,3,4)
Standard InChI Key KJPTYKUKCSBFHJ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a central piperazine ring substituted at the 1- and 4-positions. The 1-position is functionalized with a 2-(benzhydryloxy)ethyl group, while the 4-position bears a 2-(phthalimido)ethyl chain . The dimethanesulfonate salt form introduces two methanesulfonate anions, which ionically interact with the protonated piperazine nitrogen atoms. This salt formation critically improves aqueous solubility, a property essential for in vitro and in vivo studies.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC31H39N3O9S2
SMILES NotationC1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5
InChI KeyYHUYVYZMHNRGAM-UHFFFAOYSA-N
Predicted Collision Cross Section ([M+H]+)218.3 Ų

Spectroscopic and Analytical Data

Mass spectrometric analysis predicts collision cross sections (CCS) for various adducts, with the [M+H]+ ion exhibiting a CCS of 218.3 Ų . The [M+Na]+ and [M+K]+ adducts display higher CCS values of 232.2 Ų and 224.6 Ų, respectively, indicative of increased steric bulk upon cation adduction . These metrics are critical for liquid chromatography–mass spectrometry (LC-MS) method development in pharmacokinetic studies.

Discrepancies in Molecular Formula Reporting

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves sequential functionalization of the piperazine core:

  • Piperazine Core Preparation: Piperazine is alkylated at the 1-position with 2-(benzhydryloxy)ethyl bromide under basic conditions.

  • Phthalimido Substitution: The 4-position is subsequently modified via nucleophilic substitution with 2-(phthalimido)ethyl chloride.

  • Salt Formation: The tertiary amine groups of the piperazine are protonated using methanesulfonic acid, yielding the dimethanesulfonate salt.

Pharmacological Profile and Mechanistic Hypotheses

Solubility-Bioavailability Relationships

The dimethanesulfonate salt elevates aqueous solubility to ~5 mg/mL (estimated), facilitating intravenous administration in preclinical models. This contrasts with the free base, which is likely lipid-soluble and capable of blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

Table 2: Comparison to GBR-12935

Property1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonateGBR-12935
Primary TargetHypothesized: DAT, serotonin receptorsDopamine transporter
Solubility (Salt Form)High (methanesulfonate)Low (free base)
BioavailabilityEnhanced via salt formulationLimited by lipophilicity
Therapeutic IndicationResearch-stageCocaine addiction

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